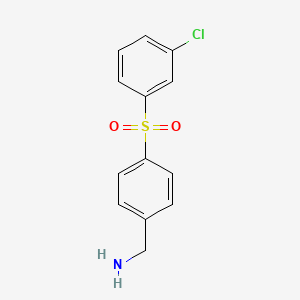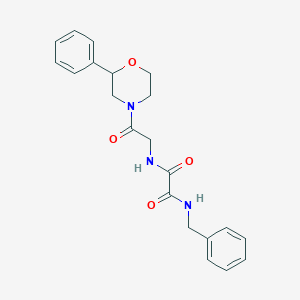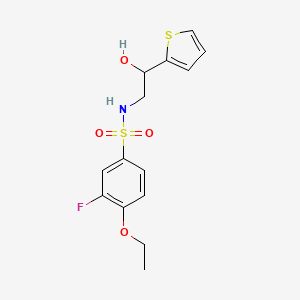
1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is a chemical compound. It is a derivative of 2-oxoindoline, a class of compounds that have been studied for their potential antitumor properties .
Synthesis Analysis
While specific synthesis details for “1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” are not available, similar 2-oxoindoline-based compounds have been synthesized and evaluated as antitumor agents . The synthesis process typically involves designing and creating novel small molecules .Scientific Research Applications
Synthesis Methods
- 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea and related derivatives can be synthesized using a simple and efficient method combining 2-indolinone, aromatic aldehyde, and urea or thiourea, without the need for chromatography. This method provides good yields of the title compounds (Yan, Lei, & Hu, 2014).
Chemical Properties and Reactions
- An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins leads to new interesting urea derivatives like 1-benzhydryl-3-phenyl-ureas (Muccioli et al., 2003).
- A study demonstrates the synthesis and evaluation of antioxidant activity of derivatives involving urea, benzaldehyde, and ethyl acetoacetate, leading to various compounds with characterized antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
- N-Benzhydryl bicyclic guanidines were synthesized, which exhibited potent hypoglycemic activity (Kosasayama, Konno, Higashi, & Ishikawa, 1979).
Biological and Medicinal Applications
- A study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed insights into hydrogen bonding within complexes, crucial for drug design (Ośmiałowski et al., 2013).
- The synthesis of potential antifilarial agents using 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity against specific parasites (Ram et al., 1984).
- New asymmetric bis-isatin derivatives containing urea/thiourea moiety were synthesized, exhibiting antioxidant properties and theoretical calculations were used to elucidate their structure-activity relationship (Yakan et al., 2021)
Structural and Mechanistic Insights
- The reaction of urea with benzil in acid solution leads to bicyclic products, offering insights into the chemistry of urea and its potential applications in material science and pharmaceuticals (Butler & Leitch, 1980).
- Synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlights the potential of these compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Mechanism of Action
While the exact mechanism of action for “1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is not specified, similar 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines . These compounds have been shown to affect cell cycle and apoptosis, leading to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
properties
IUPAC Name |
1-benzhydryl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-27-21-14-13-20(15-19(21)16-22(27)28)25-24(29)26-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCALWZLRIJIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)


![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)




![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)

![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)